(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
Description
Historical Context and Discovery
While specific historical details on the discovery of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide are limited in publicly available literature, acrylamide derivatives have been studied extensively since the mid-20th century due to their versatile chemical properties and potential applications. Acrylamides as a class were first investigated for their polymerization capabilities and biological activities. The compound appears to have been registered in chemical databases around 2010, reflecting its relatively recent characterization in the context of synthetic organic chemistry.
Acrylamide derivatives, including N-substituted variants such as this compound, have been synthesized to explore their chemical reactivity and potential as intermediates or active agents in medicinal chemistry. The presence of the chloro and methyl substituents on the phenyl ring suggests targeted modifications to influence electronic and steric properties, which is a common strategy in the development of bioactive molecules.
Relevance in Organic Chemistry and Medicinal Research
This compound holds significance in organic chemistry primarily as a functionalized acrylamide derivative. Acrylamides are known for their reactivity in polymerization and as Michael acceptors in conjugate addition reactions. The ethoxy substitution at the 3-position and the specific substitution pattern on the phenyl ring confer unique chemical properties that can be exploited in synthetic transformations.
In medicinal research, acrylamide derivatives are investigated for their potential biological activities, including enzyme inhibition and as scaffolds for drug development. The structural features of this compound, such as the electrophilic double bond and aromatic substitutions, make it a candidate for interaction with biological targets, potentially influencing pharmacological properties. Although detailed pharmacological data are not provided here, compounds of this nature are often explored for anticancer, antimicrobial, or enzyme modulatory activities.
Data Table: Key Chemical Properties of this compound
| Property | Description/Value |
|---|---|
| Molecular Formula | C12H14ClNO2 |
| Molecular Weight | 239.7 g/mol |
| IUPAC Name | (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide |
| CAS Number | 863127-76-8 |
| Stereochemistry | (E) configuration (trans around C=C double bond) |
| Key Functional Groups | Acrylamide, Ethoxy, Chloro-substituted phenyl |
| Synonyms | 2-Propenamide, N-(2-chloro-6-methylphenyl)-3-ethoxy-, (2E)-; AC-8960; DS-18611 |
| InChIKey | DBYFNZJHXGNAGW-BQYQJAHWSA-N |
Properties
IUPAC Name |
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYFNZJHXGNAGW-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=C(C=CC=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2-Chloro-6-methylaniline with 3-Ethoxyacryloyl Chloride
The most widely reported method involves the acylation of 2-chloro-6-methylaniline with 3-ethoxyacryloyl chloride in tetrahydrofuran (THF) using pyridine as a base. In a representative procedure, 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in THF (600 mL) were cooled to 0–5°C before slow addition of 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol). After warming to 20°C for 2 hours, hydrochloric acid (1N, 115 mL) and water (310 mL) were added to precipitate the product. Isolation via vacuum filtration yielded 74.1 g (73.6%) of the title compound.
Key advantages of this method include:
Analytical Validation
Bromination-Thiourea Cyclization for Thiazole Derivatives
A two-step protocol converts (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide into 2-aminothiazole-5-carboxamide, a pharmacologically active metabolite.
Bromination with N-Bromosuccinimide (NBS)
In a 1,4-dioxane/water system, NBS (4.40 g, 24.72 mmol) was added to the acrylamide (5.30 g, 22.11 mmol) at −10–0°C. After stirring at 20–22°C for 3 hours, thiourea (1.85 g, 26.16 mmol) was introduced, and the mixture heated to 100°C for 2 hours. Ammonium hydroxide quench and cooling yielded 5.4 g (90%) of the thiazole product.
Mechanistic Insights
-
Chemoselectivity : NBS selectively brominates the α-position of the acrylamide, avoiding overhalogenation.
-
Cyclization : Thiourea attacks the brominated intermediate, forming the thiazole ring via intramolecular nucleophilic substitution.
Process Optimization and Scalability
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp | 0–20°C (acylation) | Prevents epimerization |
| Solvent | THF vs. 1,4-dioxane | THF: 73.6% yield; 1,4-dioxane: 90% yield in cyclization |
| Base | Pyridine | Neutralizes HCl, enhances electrophilicity of acyl chloride |
Scale-up to 500 g batches required fractional distillation of 3-ethoxyacryloyl chloride and toluene-assisted recrystallization, achieving 98.8% purity.
Alternative Halogenation Strategies
Iodine monobromide (7.2 g, 35 mmol) in THF with 1-butyl-3-methylimidazolium bromide (10.9 g, 50 mmol) at 40°C for 1.5 hours provided 26.4 g (98.8%) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. This ionic liquid-mediated method reduces side reactions compared to NBS.
Crystallization and Polymorph Control
Anhydrous Crystalline Form (N-6)
Post-synthesis, the compound was dissolved in methanol at 50–60°C and cooled to 0–5°C to induce crystallization. X-ray diffraction confirmed the anhydrous Form N-6 with a melting point of 160–164°C.
Monohydrate Stabilization
Using 1,2-propanediol as a solvent and diisopropyl ethylamine as a base, the monohydrate form was isolated via vacuum filtration. This polymorph exhibits enhanced solubility in aqueous buffers (pH 6.8).
Analytical and Spectroscopic Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .
Scientific Research Applications
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the development of anti-tumor drugs, particularly in the synthesis of Dasatinib.
Industry: Employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide involves its interaction with specific molecular targets and pathways. In the case of its use in anti-tumor drugs, the compound acts by inhibiting certain kinases involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties:
- Physicochemical Data :
Comparison with Structurally Similar Compounds
Structural Analogs (Acrylamide Derivatives)
The compound shares structural similarities with other chloro-substituted acrylamides and cinnamic amides. A similarity analysis (based on molecular descriptors) highlights the following analogs:
| CAS No. | Compound Name | Similarity Score | Molecular Formula | Key Differences |
|---|---|---|---|---|
| 3964-54-3 | N-(3-Chloro-4-hydroxyphenyl)acetamide | 0.75 | C₈H₈ClNO₂ | Hydroxyl group instead of ethoxy moiety |
| 1350475-36-3 | N-(2-Chloro-4-formyl-5-hydroxyphenyl)acetamide | 0.69 | C₉H₇ClNO₃ | Formyl and hydroxyl substituents |
| 2499-54-9 | Benzenamine derivative (chloromethyl dioxolan) | 0.70 | C₁₂H₁₄ClNO₂ | Dioxolan ring instead of acrylamide chain |
| 108464-53-5 | Polyquaternium-7 (polymer) | N/A | (C₈H₁₆ClN)ₙ | Polymerized quaternary ammonium structure |
Key Observations :
- The ethoxy group and chloro-methylphenyl moiety in the target compound enhance its lipophilicity compared to hydroxyl-substituted analogs (e.g., 3964-54-3) .
- Unlike polymeric analogs (e.g., 108464-53-5), the target compound is a small molecule with defined stereochemistry, critical for drug intermediate applications .
Functional Analogs (Cinnamic Amide EP2 Antagonists)
Several cinnamic amides serve as prostaglandin EP2 receptor antagonists, sharing the acrylamide backbone but differing in substituents:
| Compound ID | Structure | Key Features | Application |
|---|---|---|---|
| 6j | (E)-N-(2-(2-Methylpiperidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | Trimethoxyphenyl group, piperidine substitution | Anti-inflammatory research |
| 6k | (E)-3-(4-(2-(Dimethylamino)ethoxy)-3,5-dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide | Indole and dimethylaminoethoxy groups | Lead optimization for EP2 inhibition |
| Target Compound | (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide | Chloro-methylphenyl, ethoxy group | Dasatinib synthesis |
Key Observations :
- The target compound lacks the heterocyclic substitutions (e.g., indole or piperidine) found in EP2 antagonists, which are crucial for receptor binding .
- Its simplicity and high-yield synthesis (~73–98%) make it more suitable for industrial-scale pharmaceutical production compared to complex EP2 antagonists .
Biological Activity
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, with CAS number 863127-76-8, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 239.70 g/mol. The synthesis typically involves the reaction of 2-chloro-6-methylaniline with 3-ethoxyacryloyl chloride in the presence of pyridine as a catalyst in tetrahydrofuran (THF) at controlled temperatures. The yield of this reaction is reported to be around 73.6% under optimal conditions .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant activity against various cancer cell lines, including leukemia and solid tumors. A notable compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, demonstrated high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib, a well-known anticancer agent .
The biological activity of this compound is hypothesized to involve modulation of protein kinases, particularly those involved in cell signaling pathways related to proliferation and survival. Protein kinases play crucial roles in various cellular processes, and their dysregulation is often implicated in cancer progression. The inhibition of specific kinases such as Src-family kinases may lead to reduced tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that certain thiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
- Kinase Inhibition : Research has shown that inhibitors targeting Src-family kinases can significantly decrease the proliferation of various cancer cells. This suggests that this compound may share similar mechanisms of action .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of related compounds in inhibiting tumor growth. These studies indicate promising results for compounds targeting kinase pathways, suggesting a potential application for this compound in clinical settings .
Summary Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for the preparation of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide?
Answer: The compound can be synthesized via a coupling reaction using α-bromoacrylic acid derivatives and 2-chloro-6-methylaniline. A typical protocol involves:
- Reagents : Ethyl chloroformate (activator), N-methylmorpholine (base), and α-bromoacrylic acid in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization to isolate the pure (E)-isomer .
- Yield Optimization : Reaction temperature (35–40°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) are critical for minimizing by-products .
Q. Which spectroscopic techniques are essential for structural confirmation of this acrylamide derivative?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the (E)-configuration (trans coupling constants: J = 12–16 Hz for acrylamide protons) and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 268.07) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C from ethoxy group) .
Q. How should researchers handle stability and storage of this compound?
Answer:
- Storage : Airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the acrylamide moiety .
- Stability Tests : Monitor via TLC or HPLC over 72 hours under varying conditions (pH, temperature) to assess degradation .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis under solvent-limited conditions?
Answer:
- Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) for solubility and reaction efficiency. DMF enhances coupling rates but may require post-reaction solvent removal via vacuum distillation .
- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation, reducing reaction time by 30% .
- Real-Time Monitoring : Employ in-situ FTIR or TLC to track reaction progress and terminate at optimal conversion .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
Answer:
- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to distinguish between rotational isomers or conformational changes. For example, NOESY correlations can confirm spatial proximity of the ethoxy group to aromatic protons .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .
Q. What computational strategies predict the bioactivity of this compound?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The chloro and ethoxy groups may engage in hydrophobic interactions .
- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors from PubChem data .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Derivatization : Introduce sulfonate or PEG groups to the acrylamide backbone to improve hydrophilicity .
Q. What analytical methods identify common by-products during synthesis?
Answer:
- HPLC-MS : Detect unreacted α-bromoacrylic acid or N-alkylated by-products (e.g., using a C18 column, gradient elution) .
- Elemental Analysis : Verify C/H/N ratios to confirm purity (>98%) and rule out halogenated impurities .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity results between batches be investigated?
Answer:
Q. What strategies resolve discrepancies in melting point data across studies?
Answer:
- Standardized Protocols : Calibrate equipment using reference compounds (e.g., vanillin, mp 82°C).
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms, which may explain variations (e.g., Form I: 144°C vs. Form II: 138°C) .
Methodological Tables
| Parameter | Typical Value | Reference |
|---|---|---|
| Melting Point | 184 ± 1°C (pure (E)-isomer) | |
| TLC Rf (Ethyl Acetate) | 0.58 | |
| Solubility in DMSO | >50 mg/mL | |
| LogP (Predicted) | 3.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
